Iodixanol

Osmolality Physicochemical characterization Formulation science

Iodixanol is the only commercially available iso-osmolar radiocontrast medium (290 mOsm/kg H₂O, matching blood). Unlike hyperosmolar monomers (iohexol, iopromide), its dimeric hexaiodinated structure reduces contrast-induced nephropathy risk by 75% vs. iohexol, cardiovascular adverse events by 53% vs. iopromide, and injection pain by 90.5%. Essential for interventional cardiology in renally compromised, diabetic, or high-risk PCI patients. Also supplied as OptiPrep for density gradient isolation of cells, viruses, and exosomes. Iso-osmolarity is clinically non-substitutable.

Molecular Formula C35H44I6N6O15
Molecular Weight 1550.2 g/mol
CAS No. 92339-11-2
Cat. No. B1672021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodixanol
CAS92339-11-2
Synonymscontrast media 2-5410-3
iodixanol
iodixanol-320
Visipaque
Visipaque Unique Softpac
Molecular FormulaC35H44I6N6O15
Molecular Weight1550.2 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C35H44I6N6O15/c1-13(52)46(30-26(38)20(32(59)42-3-15(54)9-48)24(36)21(27(30)39)33(60)43-4-16(55)10-49)7-19(58)8-47(14(2)53)31-28(40)22(34(61)44-5-17(56)11-50)25(37)23(29(31)41)35(62)45-6-18(57)12-51/h15-19,48-51,54-58H,3-12H2,1-2H3,(H,42,59)(H,43,60)(H,44,61)(H,45,62)
InChIKeyNBQNWMBBSKPBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
1.85e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iodixanol (CAS 92339-11-2): Procurement Guide for the Only Iso-Osmolar Non-Ionic Dimeric Contrast Agent


Iodixanol (CAS 92339-11-2) is a non-ionic, dimeric, hexaiodinated radiographic contrast medium for intravascular administration. It is the only commercially available iso-osmolar contrast agent, with an osmolality of 290 mOsm/kg H₂O that matches human blood [1]. Marketed as Visipaque® for diagnostic imaging and OptiPrep® as a density gradient medium, iodixanol possesses a dimeric structure linking two triiodobenzene rings, yielding an iodine-to-molecule ratio of 6:1 — twice that of monomeric non-ionic agents (3:1) [2]. This molecular architecture fundamentally distinguishes it from all low-osmolar contrast media (LOCM) monomers such as iohexol, iopamidol, iopromide, and ioversol, which remain hyperosmolar relative to blood at clinical concentrations [3].

Iodixanol Procurement Rationale: Why LOCM Monomers Cannot Substitute for Iodixanol in Key Clinical Contexts


Iodixanol cannot be substituted with generic low-osmolar contrast media (LOCM) monomers such as iohexol or iopromide without altering key safety and tolerability parameters. At clinically equivalent iodine concentrations, iodixanol's dimeric structure delivers osmolality of 290 mOsm/kg H₂O — iso-osmolar with plasma — while monomeric LOCMs range from 322 to 844 mOsm/kg H₂O depending on concentration, remaining hyperosmolar [1]. This physicochemical divergence translates to quantifiable differences in clinical outcomes: iodixanol demonstrates a 75% reduction in contrast-induced nephropathy (CIN) risk compared with iohexol in high-risk patients (OR 0.25, 95% CI 0.11–0.55) [2], a 53% reduction in cardiovascular adverse events versus iopromide (OR 0.47, 95% CI 0.30–0.73) [3], and significantly lower injection-associated pain incidence (0.9% vs 9.5% for iopromide) [4]. Procurement decisions based solely on iodine concentration or cost per vial without accounting for these differential safety and tolerability endpoints may result in higher downstream costs from adverse event management and suboptimal patient outcomes.

Iodixanol Comparative Evidence: Quantified Differentiation from LOCM Monomers Across Six Evidence Dimensions


Osmolality Differentiation: Iodixanol Iso-Osmolar (290 mOsm/kg) vs LOCM Monomers Hyperosmolar (590–844 mOsm/kg)

Iodixanol is the only commercially available iso-osmolar contrast agent, with osmolality of 290 mOsm/kg H₂O at clinical concentrations (270 and 320 mg I/mL), matching human plasma [1]. In contrast, monomeric LOCM agents at equivalent iodine concentrations (300 mg I/mL) remain hyperosmolar: iohexol 640 mOsm/kg, iopamidol 616 mOsm/kg, iopromide 590 mOsm/kg, ioversol 645 mOsm/kg [2]. Iodixanol's dimeric structure delivers an iodine-to-molecule ratio of 6:1, compared to 3:1 for monomers, enabling iso-osmolality without compromising iodine delivery [3].

Osmolality Physicochemical characterization Formulation science

Contrast-Induced Nephropathy (CIN) Risk Reduction: Iodixanol vs Iohexol — 75% Relative Risk Reduction (OR 0.25)

In a meta-analysis of 36 randomized controlled trials (N=7,166 patients), iodixanol demonstrated a statistically significant 75% reduction in contrast-induced nephropathy (CIN) risk compared with iohexol (OR 0.25, 95% CI 0.11–0.55) [1]. This benefit was particularly pronounced in patients with intra-arterial administration and pre-existing renal insufficiency. However, the CIN reduction versus other LOCM monomers (iopamidol, iopromide, ioversol) did not reach statistical significance (OR 0.77, 95% CI 0.56–1.06), indicating that the iohexol-specific differential represents the strongest evidence of nephroprotective advantage [2].

Nephrotoxicity Contrast-induced nephropathy Renal safety

Cardiovascular Adverse Event Reduction: Iodixanol vs Iopromide — 53% Lower Risk (OR 0.47)

A meta-analysis of 8 randomized controlled trials (N=3,532 patients with renal insufficiency undergoing coronary angiography ± PCI) compared iodixanol versus iopromide [1]. While CIN incidence did not differ significantly between agents (OR 0.50, 95% CI 0.19–1.35), iodixanol was associated with a statistically significant 53% reduction in composite cardiovascular adverse events (OR 0.47, 95% CI 0.30–0.73, p=0.0009) [2]. Peak serum creatinine increase from baseline was also not significantly different (mean difference -0.01 mg/dL, 95% CI -0.08 to 0.05).

Cardiovascular safety Coronary angiography Adverse events

Injection-Associated Pain Reduction: Iodixanol 0.9% Incidence vs Iopromide 9.5% Incidence

A meta-analysis of comparative randomized controlled trials examining intra-arterial iodinated contrast media demonstrated that iodixanol (iso-osmolar contrast medium) is associated with significantly less injection-associated pain than LOCM agents [1]. In direct comparison, the iodixanol group reported pain incidence of 0.9%, compared to 9.5% for the iopromide group (p < 0.001) [2]. For warmth sensation regardless of severity, iodixanol demonstrated a risk difference of -0.043 (95% CI -0.074 to -0.011, p=0.008) compared to LOCM as a group [3].

Patient discomfort Tolerability Pain management

Erythrocyte Morphology Preservation: Iodixanol Induces Stomatocytes Only, Without Desiccocyte Formation

In vitro studies examining the effect of non-ionic contrast media on red blood cell morphology revealed differential patterns of erythrocyte deformation [1]. In isotonic solution with high contrast medium concentration, iodixanol produced 90–100% stomatocytes, while iopamidol, iopentol, and iohexol produced a mixed population of approximately 50% echinocytes and 50% stomatocytes [2]. More critically, in original hypertonic solutions, iopamidol, iopentol, and iohexol induced desiccocyte formation (a dehydrated, rigid erythrocyte morphology), whereas nearly isotonic iodixanol continued to produce only stomatocytes without desiccocyte transformation [3]. Desiccocytes are associated with impaired microvascular flow due to increased cellular rigidity.

Hemocompatibility Erythrocyte morphology Microcirculation

Hydrophilicity and Partition Coefficient: Iodixanol More Hydrophilic than Iohexol

Partition coefficient measurements demonstrate that iodixanol is more hydrophilic than nonionic monomeric contrast agents including iohexol [1]. Iodixanol contains nine hydroxyl groups and no carboxyl groups — a structural feature associated with reduced chemotoxicity [2]. The high hydrophilicity derives from the hydroxyl group in the dimer linkage and the hydrophilic amide side chains, contributing to excellent aqueous solubility and reduced protein binding compared to less hydrophilic agents [3].

Hydrophilicity Partition coefficient Chemotoxicity

Iodixanol Application Scenarios: Evidence-Based Selection Contexts for Scientific and Industrial Users


Cardiac Catheterization and Coronary Angiography in High-Risk Patient Populations

For interventional cardiology laboratories treating patients with renal insufficiency (baseline eGFR < 60 mL/min), diabetes, or multiple cardiovascular risk factors, iodixanol is supported by Level I meta-analysis evidence demonstrating a 53% reduction in cardiovascular adverse events compared to iopromide (OR 0.47, 95% CI 0.30–0.73, p=0.0009) [1]. Additionally, in patients receiving intra-arterial contrast with pre-existing renal impairment, iodixanol reduces CIN risk by 75% versus iohexol (OR 0.25, 95% CI 0.11–0.55) [2]. This evidence supports formulary inclusion for coronary angiography and percutaneous coronary intervention (PCI) in high-risk cohorts where adverse event reduction translates directly to reduced length of stay and readmission rates.

CT Angiography Requiring High Iodine Delivery with Minimal Osmotic Stress

Iodixanol's iso-osmolar formulation (290 mOsm/kg H₂O) enables high iodine concentration delivery (270–320 mg I/mL) without inducing osmotic diuresis that dilutes contrast density in the renal collecting system [1]. Compared to hyperosmolar LOCM monomers (590–844 mOsm/kg H₂O), iodixanol maintains vascular attenuation comparable to higher-iodine concentration monomers while minimizing osmotically-driven fluid shifts [2]. This makes iodixanol particularly suitable for coronary CT angiography (CCTA) where consistent vascular opacification is required without the confounding effects of osmotic diuresis on image quality [3].

Peripheral Arteriography and Selective Limb Angiography with Conscious Sedation

Iodixanol demonstrates a 90.5% relative reduction in injection-associated pain compared to iopromide (0.9% vs 9.5% incidence, p < 0.001) in intra-arterial procedures [1]. The meta-analytic evidence of reduced pain and warmth sensation (risk difference -0.043, 95% CI -0.074 to -0.011 for warmth) supports preferential use in peripheral arteriography, selective limb angiography, and carotid/intracerebral procedures where patient movement from discomfort can compromise image quality and procedural safety [2]. This tolerability advantage is particularly relevant for outpatient angiography centers and conscious sedation protocols.

Density Gradient Centrifugation for Cell and Organelle Isolation

Beyond clinical imaging, iodixanol is utilized as a density gradient medium (OptiPrep®) for the isolation of cells, organelles, and macromolecular complexes via centrifugation [1]. Its non-ionic, iso-osmotic properties enable the formation of self-generated gradients without exposing biological samples to osmotic shock. Iodixanol solutions achieve densities up to 1.32 g/mL and form continuous gradients within hours of high-speed centrifugation, offering advantages over sucrose and other traditional media for applications including virus purification, exosome isolation, and subcellular fractionation [2].

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27 linked technical documents
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